

Application Notes and Protocols: Studying HIV Drug Resistance Mechanisms with Darunavir Ethanolate

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Compound of Interest

Compound Name: *Darunavir Ethanolate*

Cat. No.: *B7948671*

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Introduction

Darunavir, a second-generation HIV-1 protease inhibitor (PI), is a critical component of highly active antiretroviral therapy (HAART).[1] It was specifically designed to be effective against HIV-1 isolates that have developed resistance to other PIs.[2] A key characteristic of darunavir is its high genetic barrier to resistance, meaning multiple mutations in the viral protease are required to significantly compromise its efficacy.[3][4][5] This property makes darunavir an excellent tool for studying the complex molecular and structural mechanisms that underpin HIV drug resistance. These application notes provide detailed protocols and data for researchers investigating these mechanisms.

Mechanisms of Action and Resistance

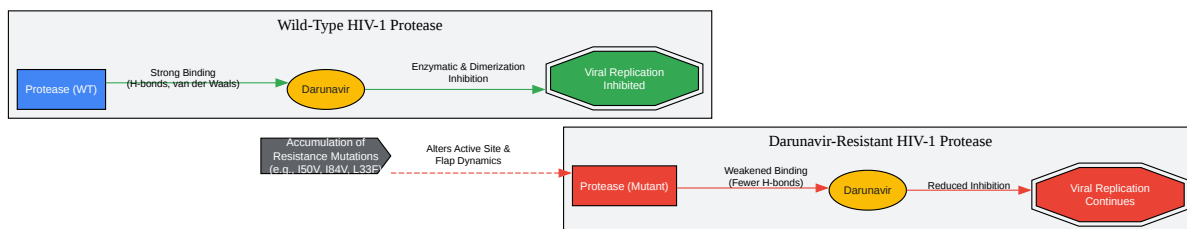
Darunavir exhibits a dual mechanism of action, inhibiting not only the catalytic activity of the protease dimer but also the dimerization of protease monomers itself.[5][6][7] Its structure allows for robust hydrogen bonding with the backbone of the protease active site, making it less susceptible to single point mutations that affect side chains.[7][8]

Resistance to darunavir typically arises from a combination of factors:

- **Structural Changes:** The accumulation of multiple mutations in the protease enzyme can alter the conformation of the active site. This can lead to a decrease in the number of

hydrogen bonds and a "loosening" of the fit between darunavir and the enzyme, resulting in a less favorable enthalpy of binding.[8][9]

- Increased Flap Dynamics: Mutations can increase the flexibility of the "flaps" that cover the active site. This can shift the protease's natural state from a "closed" to a more "semi-open" conformation, facilitating the release of the inhibitor.[8][10]
- Loss of Dimerization Inhibition: In highly resistant strains, the combination of specific mutations can compromise darunavir's ability to inhibit protease dimerization, which is a critical step for enzyme activation.[11]



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Caption: Mechanism of Darunavir resistance development.

Quantitative Data on Darunavir Resistance

The study of darunavir resistance involves quantifying its activity against various mutant strains and identifying the prevalence of specific resistance-associated mutations (RAMs).

Table 1: Darunavir Resistance-Associated Mutations (RAMs) This table lists the key mutations in the HIV-1 protease gene that are associated with reduced susceptibility to darunavir.[2]

Mutation Type	Amino Acid Substitutions
Major	I50V, I54M, L76V, I84V
Minor	V11I, V32I, L33F, I47V, I54L, G73S, L89V

Data sourced from multiple clinical and in vitro studies.[\[2\]](#)[\[12\]](#)[\[13\]](#)

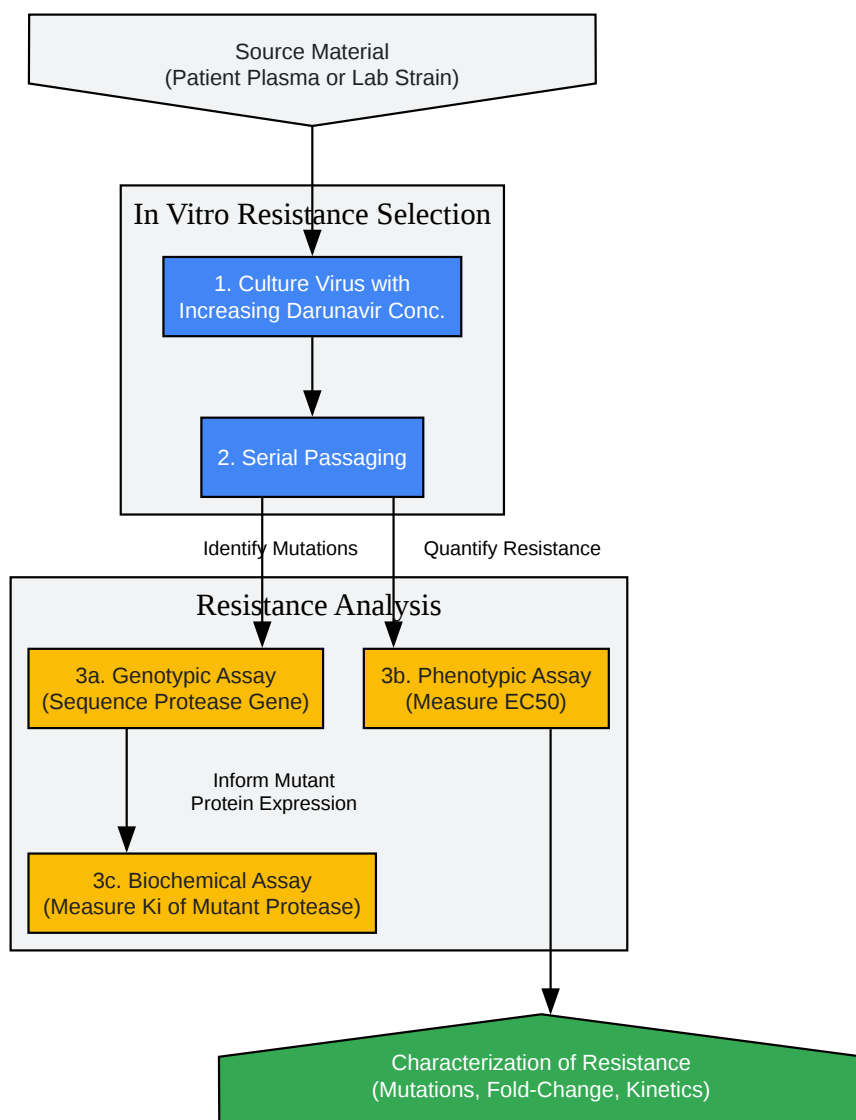
Table 2: In Vitro Efficacy of Darunavir Against Wild-Type and Resistant HIV-1 Strains This table provides a comparison of the 50% effective concentration (EC50) of darunavir against wild-type HIV-1 and highly resistant variants. A higher EC50 value indicates lower drug susceptibility.

HIV-1 Strain	Description	Darunavir EC50 (nM)	Fold Change vs. Wild-Type
Wild-Type (HIV-1NL4-3, LAI)	Laboratory-adapted, drug-sensitive strains	1 - 5	1x
Multi-PI Resistant Isolates	Recombinant clinical isolates with resistance to an average of 5 other PIs	< 10	~2-10x
HIV-1MIX(P51)	Highly resistant variant selected in vitro through 51 passages	~1,000	~333x
PR20 Variant	Extremely resistant variant with 20 mutations	> 4,000	> 8000x

Value represents change in binding affinity (KL), which correlates with EC50.[\[14\]](#) Data compiled from various in vitro studies.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocols for Resistance Studies

A multi-faceted approach is required to fully characterize darunavir resistance. Key experimental workflows include in vitro selection, genotypic and phenotypic assays, and biochemical characterization.



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